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Compound of Interest

Compound Name: H1L1A1B3

Cat. No.: B15621246 Get Quote

H1L1A1B3 Ionizable Lipid: A Technical Guide for
Researchers
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and applications of the novel ionizable lipid H1L1A1B3. This lipid has demonstrated significant

potential in the formulation of lipid nanoparticles (LNPs) for the delivery of circular RNA

(circRNA), particularly in the context of cancer immunotherapy.

Chemical Structure and Physicochemical Properties
H1L1A1B3, systematically named dodecanoic acid, 7-(cyclohexylamino)-6-[--INVALID-LINK--

amino]-7-oxoheptyl ester, is an ionizable cationic lipid specifically designed for nucleic acid

delivery. Its structure incorporates a tertiary amine headgroup that is readily protonated at

acidic pH, facilitating electrostatic interactions with the negatively charged phosphate backbone

of RNA. The lipid tails are designed to promote efficient encapsulation and endosomal escape.

Table 1: Physicochemical Properties of H1L1A1B3
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Property Value Source

Formal Name

dodecanoic acid, 7-

(cyclohexylamino)-6-[--

INVALID-LINK--amino]-7-

oxoheptyl ester

[1]

CAS Number 3097638-09-7 [1]

Molecular Formula C₄₀H₇₇N₃O₄ [1]

Formula Weight 664.1 g/mol [1]

Purity ≥95% [1]

Formulation A solution in ethanol [1]

Solubility Soluble in ethanol (≥10 mg/ml) [1]

SMILES

O=C(C(CCCCCOC(CCCCCC

CCCCC)=O)N(CCCN(C)C)C(C

CC(C)CCCCC)=O)NC1CCCC

C1

[1][2]

InChI Key
GIBXGBZJMJLFQW-

UHFFFAOYSA-N
[1][2]

Synthesis of H1L1A1B3
The synthesis of H1L1A1B3 is achieved through a high-throughput combinatorial method

utilizing the Ugi four-component reaction (Ugi-4CR).[3][4] This one-pot reaction allows for the

rapid generation of a diverse library of ionizable lipids by combining an amine, an aldehyde, a

carboxylic acid, and an isocyanide. While the specific reactants and detailed protocol for

H1L1A1B3 are not publicly available, the general workflow for Ugi-4CR is outlined below.

Experimental Protocols
General Protocol for Ugi Four-Component Reaction:

A detailed protocol for the specific synthesis of H1L1A1B3 is not available in the cited

literature. However, a general procedure for a Ugi-4CR to generate a library of ionizable lipids
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would involve:

Reactant Preparation: Equimolar amounts of the four components (an amine, an aldehyde, a

carboxylic acid, and an isocyanide) are dissolved in a suitable solvent, typically methanol or

ethanol.

Reaction: The components are mixed in a single reaction vessel and stirred at room

temperature for a specified period, often ranging from 24 to 72 hours.

Purification: The resulting product is then purified using techniques such as column

chromatography to isolate the desired ionizable lipid.

Ugi Four-Component Reaction for H1L1A1B3 Synthesis

Amine Component

One-Pot Reaction
(Methanol/Ethanol, RT)

Aldehyde Component

Carboxylic Acid Component

Isocyanide Component

Purification
(e.g., Column Chromatography) H1L1A1B3 Ionizable Lipid

Click to download full resolution via product page

A generalized workflow for the synthesis of H1L1A1B3 via the Ugi four-component reaction.

Lipid Nanoparticle (LNP) Formulation and
Characterization
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H1L1A1B3 is a key component in the formulation of LNPs for the delivery of circRNA. These

LNPs are typically prepared using a microfluidic mixing technique to ensure uniform particle

size and high encapsulation efficiency.

Table 2: Characterization of H1L1A1B3 LNPs for circRNA and mRNA Delivery

Parameter
H1L1A1B3 LNP
(circRNA)

H1L1A1B3 LNP
(mRNA)

Source

Size (Diameter, nm) ~100 ~90 [5]

Polydispersity Index

(PDI)
~0.15 ~0.12 [5]

Zeta Potential (ZP,

mV)
~ -5 ~ -4 [5]

Encapsulation

Efficiency (EE, %)
> 95% > 95% [5]

Experimental Protocols
LNP Formulation using Microfluidic Mixing:

While the exact formulation ratios for the published H1L1A1B3 LNPs are not provided, a

general protocol for LNP formulation via microfluidic mixing is as follows:

Lipid Stock Preparation: H1L1A1B3, a helper lipid (e.g., DSPC), cholesterol, and a

PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio.

RNA Stock Preparation: The circRNA or mRNA is dissolved in an acidic aqueous buffer (e.g.,

citrate buffer, pH 4.0).

Microfluidic Mixing: The lipid-ethanol solution and the RNA-aqueous solution are loaded into

separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a

defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing leads to the self-

assembly of LNPs.
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Purification: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH

7.4) to remove ethanol and unencapsulated RNA.

LNP Formulation Workflow

Lipid Mixture in Ethanol
(H1L1A1B3, Helper Lipid, Cholesterol, PEG-Lipid)

Microfluidic Mixing

circRNA in Acidic Buffer
(e.g., Citrate Buffer, pH 4.0)

Dialysis
(vs. PBS, pH 7.4) H1L1A1B3 LNPs

Click to download full resolution via product page

A schematic of the lipid nanoparticle (LNP) formulation process using microfluidic mixing.

Physicochemical Characterization of LNPs:

Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

Zeta Potential: Determined by Laser Doppler Velocimetry.

Encapsulation Efficiency: Typically quantified using a RiboGreen assay, where the

fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g.,

Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated

RNA.

pKa Determination: The apparent pKa of the ionizable lipid within the LNP can be

determined using a fluorescent probe assay with a dye such as 6-(p-toluidino)-2-

naphthalenesulfonic acid (TNS). The fluorescence intensity of TNS increases upon binding

to the protonated, positively charged lipid at acidic pH. By measuring the fluorescence

across a range of pH values, a titration curve can be generated, and the pKa is determined

as the pH at which 50% of the maximum fluorescence is observed.

In Vitro and In Vivo Performance
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H1L1A1B3 LNPs have demonstrated superior performance in delivering circRNA to lung

cancer cells compared to the industry-standard ionizable lipid, ALC-0315.[3][5]

Key Findings:

Transfection Efficiency: H1L1A1B3 LNPs showed a fourfold increase in circRNA transfection

efficiency in Lewis lung carcinoma cells compared to ALC-0315 LNPs.[3][5]

Immune Activation: When used to deliver circRNA encoding for interleukin-12 (IL-12), a

single intratumoral injection of H1L1A1B3 LNPs induced a potent immune response.[3][5]

Antitumor Efficacy: The induced immune response led to significant tumor regression in a

Lewis lung carcinoma mouse model.[3][5] This was associated with a substantial increase in

CD45+ leukocytes and enhanced infiltration of CD8+ T cells into the tumor

microenvironment.[3][5]

Experimental Protocols
In Vitro Transfection:

Cell Culture: Lewis lung carcinoma (LLC1) cells are cultured in appropriate media.

Transfection: Cells are seeded in multi-well plates and treated with H1L1A1B3 LNPs

encapsulating the circRNA of interest.

Analysis: After a defined incubation period (e.g., 24-48 hours), the expression of the encoded

protein (e.g., IL-12) is measured in the cell supernatant using an ELISA.

In Vivo Antitumor Studies:

Animal Model: A syngeneic mouse model of lung cancer is established, for example, by

subcutaneous or orthotopic implantation of LLC1 cells.

Treatment: Once tumors are established, mice are treated with a single intratumoral injection

of H1L1A1B3 LNPs containing IL-12 circRNA.

Monitoring: Tumor growth is monitored over time.
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Immunological Analysis: At the end of the study, tumors are harvested, and the immune cell

populations (e.g., CD45+, CD8+ T cells) are analyzed by flow cytometry or

immunohistochemistry.

Mechanism of Action and Signaling Pathway
The therapeutic effect of H1L1A1B3 LNPs delivering IL-12 circRNA is mediated by the

stimulation of an antitumor immune response.
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Proposed Mechanism of Action for H1L1A1B3-circIL12 LNPs
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A diagram illustrating the proposed signaling pathway for H1L1A1B3 LNPs delivering IL-12
circRNA.

The proposed mechanism involves the following steps:

Cellular Uptake: The H1L1A1B3 LNPs are taken up by tumor cells via endocytosis.

Endosomal Escape: In the acidic environment of the endosome, the tertiary amine of

H1L1A1B3 becomes protonated. This is thought to lead to the disruption of the endosomal

membrane through the "proton sponge" effect, facilitating the release of the circRNA payload

into the cytoplasm.

Translation: The released circIL-12 is translated by the cellular machinery to produce IL-12

protein.

Immune Stimulation: The secreted IL-12 acts as a potent pro-inflammatory cytokine, leading

to the recruitment and activation of immune cells, particularly CD8+ T cells.

Antitumor Response: The activated CD8+ T cells recognize and kill tumor cells, resulting in

tumor regression.

Conclusion
H1L1A1B3 is a promising ionizable lipid that has demonstrated significant advantages for the

delivery of circRNA in preclinical cancer models. Its efficient synthesis via the Ugi-4CR and the

superior performance of its LNP formulations make it an attractive candidate for further

development in the field of RNA therapeutics and cancer immunotherapy. Further research is

warranted to fully elucidate its structure-activity relationship and to optimize its performance for

various therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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